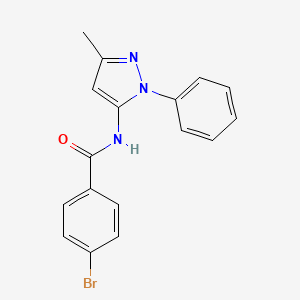

4-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O/c1-12-11-16(21(20-12)15-5-3-2-4-6-15)19-17(22)13-7-9-14(18)10-8-13/h2-11H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGFDYBRPRLVSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds with the pyrazole structure exhibit significant anticancer properties. A study evaluated various derivatives, including 4-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, against different cancer cell lines. The results indicated:

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 | 4.5 | This compound |

| MCF7 | 3.8 | Similar Derivative |

These findings suggest that this compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. A study highlighted its efficacy against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

These results indicate that this compound possesses notable antibacterial properties, making it a candidate for developing new antimicrobial agents .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science, particularly in the development of advanced materials and chemical sensors due to its unique chemical structure. Its ability to form complexes with metals can be exploited in synthesizing novel materials with tailored properties for specific applications .

Case Study 1: Anticancer Evaluation

A recent study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives, including our compound. The study utilized cell viability assays to determine IC50 values across several cancer cell lines, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another significant study focused on the antimicrobial efficacy of pyrazole derivatives against a range of pathogens. The results demonstrated that structural modifications similar to those in this compound led to enhanced antimicrobial activity . This reinforces the importance of ongoing research into this compound's therapeutic potential.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Critical Analysis of Substituent Effects

Halogen Position and Electronic Effects

- Bromine Position: The para-bromo substitution in the target compound (C4) contrasts with the ortho-bromo isomer in ’s analog.

- Multi-Halogenated Analogs : The compound in incorporates bromine, chlorine, and fluorine atoms, which increase electron-withdrawing effects and may improve metabolic stability but could also raise toxicity concerns .

Pyrazole Modifications

- 3-Methyl vs.

- Nitro and Methoxy Groups : The nitro group in ’s compound enhances electrophilicity, favoring interactions with nucleophilic residues in target proteins, while the methoxy group in ’s derivative improves aqueous solubility due to its polar nature .

Biological Activity

4-Bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.16 g/mol. The presence of the bromine atom and the pyrazole ring contributes to its unique chemical properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various pathogens. For instance, in vitro tests demonstrated that this compound exhibits significant inhibitory effects on multidrug-resistant strains of Salmonella Typhi.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) :

The following table summarizes the MIC and MBC values for different derivatives related to the compound:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | 25 | 50 |

| Compound A | 12.5 | 25 |

| Compound B | 6.25 | 12.5 |

These results indicate that the parent compound has moderate antibacterial activity, while its derivatives show enhanced potency against resistant strains .

The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. Molecular docking studies suggest that the compound binds to specific bacterial enzymes, disrupting their function .

Structure-Activity Relationships (SAR)

The biological activity of compounds in this class can be influenced by various substituents on the benzamide and pyrazole moieties. Research indicates that:

- Bromine Substitution : The presence of bromine at the para position enhances lipophilicity, improving membrane permeability.

- Methyl Group : The methyl group at the 3-position of the pyrazole ring is crucial for maintaining activity, as it affects steric hindrance and electronic properties.

- Phenyl Group Variations : Different substitutions on the phenyl group can modulate potency; for example, electronegative substituents increase binding affinity to target enzymes .

Case Studies

A notable case study involved testing the compound's effectiveness against Escherichia coli and Staphylococcus aureus. The study revealed that while the compound displayed lower efficacy against E. coli, it was significantly effective against S. aureus, demonstrating a selective antibacterial profile .

Q & A

Basic Question: What are the recommended methodologies for synthesizing 4-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide with high purity?

Answer:

The synthesis typically involves coupling a brominated benzoyl chloride derivative with a substituted pyrazole amine. Key steps include:

- Reaction Optimization : Use anhydrous conditions (e.g., DMF or THF as solvents) and coupling agents like HATU or EDCI to facilitate amide bond formation. Temperature control (0–25°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) enhances purity.

- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR) .

Basic Question: How is the molecular structure of this compound confirmed experimentally?

Answer:

- X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX software) resolves the 3D structure, including bromine and amide group orientations. For example, similar pyrazole-benzamide analogs show dihedral angles of 15–25° between aromatic rings .

- Spectroscopic Analysis :

- IR : Confirm amide C=O stretch (~1650 cm) and N-H bend (~3300 cm).

- C NMR : Identify carbonyl carbon (~168 ppm) and brominated aryl carbons (~125–135 ppm) .

Advanced Question: How can researchers evaluate the biological activity of this compound in in vitro assays?

Answer:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with controls like ciprofloxacin .

- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). A related benzamide compound showed IC values of 8–15 µM via apoptosis induction .

- Mechanistic Studies : Use fluorescence polarization to assess binding to targets (e.g., tubulin or kinases) or Western blotting to evaluate pathway modulation (e.g., caspase-3 activation) .

Advanced Question: What strategies resolve contradictions between computational docking predictions and experimental binding data?

Answer:

- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better mimic experimental conditions.

- Validate Conformational Flexibility : Use molecular dynamics simulations (50–100 ns) to assess ligand-protein dynamics. For example, a bromobenzamide analog showed induced-fit binding to 5-HT receptors after 80 ns simulations .

- Experimental Cross-Check : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking-predicted ΔG values .

Advanced Question: How is the structure-activity relationship (SAR) studied for analogs of this compound?

Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, F), methyl groups, or methoxy substitutions at the phenyl or pyrazole rings. For example, replacing bromine with chlorine reduced anticancer activity by 40% in a thiazole-benzamide analog .

- Bioisosteric Replacement : Replace the pyrazole ring with thiazole or triazole moieties to assess impact on solubility and target affinity. A triazole analog showed improved pharmacokinetics (t = 6.2 h in rats) .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. A study on similar compounds revealed that electron-withdrawing groups at the para-position enhance receptor binding .

Advanced Question: What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Answer:

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data. For example, a brominated pyrazole derivative required a twin matrix of (-1 0 0 / 0 -1 0 / 0 0 -1) for successful refinement .

- Disorder Modeling : Apply PART and SUMP restraints for disordered bromine or methyl groups. In a related structure, anisotropic displacement parameters (ADPs) for bromine were constrained to 1.5× the adjacent carbon ADPs .

- Data Quality : Collect high-resolution data (≤ 0.8 Å) using synchrotron radiation to resolve heavy atom positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.